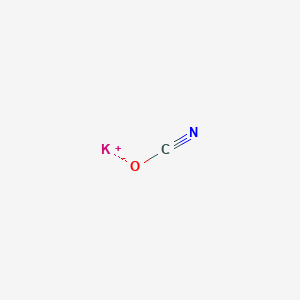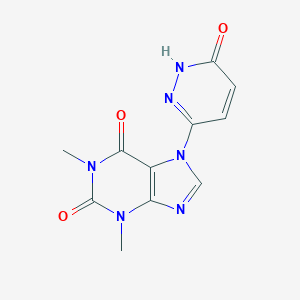
6-(7-Theophylline)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(7-Theophylline)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using several methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 6-(7-Theophylline)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In pre-clinical studies, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess herbicidal activity against several weed species. In addition, this compound has been shown to exhibit minimal toxicity to non-target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its versatility. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has also been found to exhibit minimal toxicity to non-target organisms, making it a potentially safer alternative to other compounds.
One of the limitations of using this compound in laboratory experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-(7-Theophylline)-3(2H)-pyridazinone. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a building block for the synthesis of novel materials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
There are several methods for the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone. One of the most commonly used methods involves the reaction of 7-theophylline with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
6-(7-Theophylline)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has shown promising results in pre-clinical studies and is currently being evaluated for its clinical effectiveness.
In agriculture, this compound has been studied for its potential as a herbicide. It has been found to be effective against several weed species and has shown minimal toxicity to non-target organisms. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
139026-57-6 |
|---|---|
Molekularformel |
C11H10N6O3 |
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione |
InChI |
InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18) |
InChI-Schlüssel |
YSRWOOQKWUCFIP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
Andere CAS-Nummern |
139026-57-6 |
Synonyme |
6-(7-theophylline)-3(2H)-pyridazinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



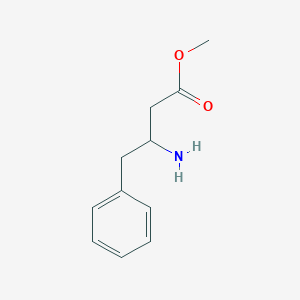

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

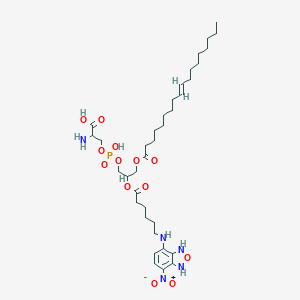
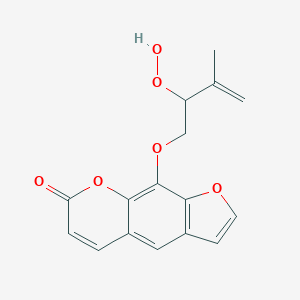

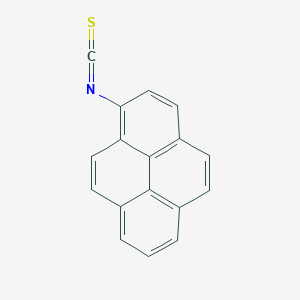

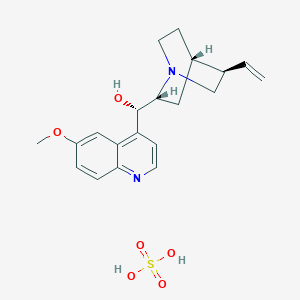
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)
